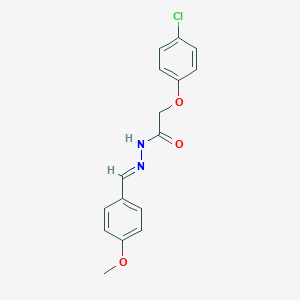
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, also known as CMBAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMBAH is a hydrazone derivative, which means that it contains a nitrogen atom that is bonded to a carbon atom through a double bond, forming a characteristic chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for cell survival and growth. 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of tubulin, a protein that is involved in cell division and growth, leading to the disruption of the cell cycle and cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has shown promising results in vitro, making it a potential candidate for further in vivo studies. However, one limitation of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is its low solubility in water, which may limit its potential for use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, including further studies on its mechanism of action, its potential as a therapeutic agent for cancer and bacterial infections, and its potential for use in other fields, such as materials science and catalysis. Additionally, the development of new synthesis methods and modifications to the chemical structure of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide may lead to the discovery of more potent and selective compounds with potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide can be achieved through several methods, including the condensation of 4-chlorophenol and 4-methoxybenzaldehyde with acetohydrazide in the presence of a catalyst, such as acetic acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Several studies have shown that 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide exhibits cytotoxicity against cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis, or programmed cell death. Additionally, 2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has shown antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
2-(4-chlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide |
|---|---|
Fórmula molecular |
C16H15ClN2O3 |
Peso molecular |
318.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-14-6-2-12(3-7-14)10-18-19-16(20)11-22-15-8-4-13(17)5-9-15/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clave InChI |
UBYDVQZAEPBTTD-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)